Z-Val-Gly-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384380 | |
| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-84-3 | |
| Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Landscape of Dipeptide Derivatives in Biochemical Research
Dipeptide derivatives are fundamental units in the intricate world of biochemistry and play a central role in drug design and the study of biological processes. researcher.life These small molecules, consisting of two amino acids linked by a peptide bond, often serve as mimics of natural peptides, allowing researchers to probe and understand complex biological pathways. chemimpex.com Their utility extends to the development of therapeutic agents, where they can be tailored to target specific enzymes or protein-protein interactions. chemimpex.comnih.gov
The investigation into the structure and function of peptides is a cornerstone for understanding protein mechanisms and biochemical functions. novapublishers.com Dipeptide derivatives, in particular, offer a simplified yet relevant model for studying these interactions. Researchers are continuously exploring new sources and synthesis methods for bioactive peptides to harness their potential in various applications, including the food industry and medicine. novapublishers.com The ability to create derivatives with specific modifications allows for the exploration of structure-activity relationships, a critical aspect of medicinal chemistry. chemimpex.com Furthermore, the self-assembly properties of certain dipeptide derivatives are being harnessed to create novel biomaterials like hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture. nih.govacs.orgmdpi.com
The Role of N Benzyloxycarbonyl Z Protecting Groups in Peptide Synthesis
The synthesis of peptides is a meticulous process that requires the strategic protection of reactive functional groups to prevent unwanted side reactions, such as polymerization. biosynth.com The N-benzyloxycarbonyl (Z or Cbz) group is a well-established and vital amine protecting group in peptide synthesis, particularly in solution-phase methods. bachem.compeptide.com Introduced by Leonidas Zervas and Max Bergmann, the Z-group was instrumental in the first successful controlled chemical synthesis of peptides. total-synthesis.comwikipedia.org
The Z-group functions by masking the nucleophilic and basic nature of the amine's lone pair of electrons as a less reactive carbamate. total-synthesis.com This protection is crucial during the formation of the peptide bond. A key advantage of the Z-group is its stability under both basic and mild acidic conditions, providing it with orthogonality to other common protecting groups like Boc and Fmoc. biosynth.comtotal-synthesis.com The Z-group is typically removed under specific conditions, most commonly through hydrogenolysis (catalytic hydrogenation) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.comtotal-synthesis.com This selective removal allows for a stepwise and controlled assembly of the peptide chain. biosynth.com While it has seen less application in solid-phase peptide synthesis, its utility in solution-phase synthesis remains significant. peptide.com
Z Val Gly Oh: a Strategic Research Tool and Building Block
Solution-Phase Peptide Synthesis Approaches for this compound and its Analogs
Solution-phase peptide synthesis, while older than solid-phase methods, remains a crucial technique for the preparation of certain peptides and their analogs, particularly for large-scale synthesis and when specific purification strategies are required. nih.gov The core principle involves the formation of a peptide bond between two amino acid derivatives in a suitable solvent. This process requires the selective protection of the amino group of one amino acid and the carboxyl group of the other to prevent unwanted side reactions such as self-polymerization. ekb.eg
The synthesis of this compound involves the coupling of N-terminally protected valine, in this case with a benzyloxycarbonyl (Z) group, and a C-terminally protected glycine, typically an ester. The Z-group is favored for its stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation. The choice of solvent is critical and often involves anhydrous organic solvents to facilitate the reaction. researchgate.net Following the coupling reaction, the protecting group on the glycine residue is selectively removed to yield the final dipeptide acid.
Utilization of Active Ester Methods in this compound Formation
Active ester methods are a cornerstone of peptide bond formation, valued for their ability to enhance the electrophilicity of the carboxyl group, thereby facilitating nucleophilic attack by the amino group of the second amino acid. These methods involve the conversion of the carboxylic acid of the N-protected amino acid, such as Z-Valine, into a more reactive ester. Commonly used activating agents include substituted phenols and N-hydroxy compounds. thieme-connect.de
Prominent examples of active esters include p-nitrophenyl (ONp) esters and N-hydroxysuccinimide (OSu) esters. thieme-connect.de These esters are generally stable, crystalline solids that can be isolated and purified before the coupling step. researchgate.net The reaction with the amino component, such as a glycine ester, proceeds under mild conditions, often in solvents like ethyl acetate (B1210297) or dimethylformamide (DMF). thieme-connect.de The electron-withdrawing nature of the leaving group (e.g., p-nitrophenolate or N-hydroxysuccinimide) makes the carbonyl carbon highly susceptible to aminolysis, leading to efficient peptide bond formation. thieme-connect.de While effective, a potential side reaction with OSu esters is the Lossen rearrangement, which can lead to the formation of β-alanine derivatives. csic.es
| Active Ester Type | Activating Agent | Key Features |
| p-Nitrophenyl ester (ONp) | p-Nitrophenol | Crystalline, stable, allows for monitoring of reaction progress by spectrophotometry. |
| N-Hydroxysuccinimide ester (OSu) | N-Hydroxysuccinimide | Widely used, provides good yields, but can be prone to side reactions. csic.es |
| Pentafluorophenyl ester (OPfp) | Pentafluorophenol | Highly reactive, often used for sterically hindered couplings. |
Application of Carbonic Anhydride (B1165640) Methods in Peptide Bond Formation
The mixed carbonic anhydride method is a classic and highly efficient procedure for peptide synthesis. researchgate.netthieme-connect.de This technique involves the activation of the N-protected amino acid's carboxyl group by reacting it with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures. thieme-connect.de This reaction generates a transient mixed anhydride, which is highly reactive towards the amino group of the incoming amino acid ester.
A key advantage of this method is the rapid formation of the peptide bond, which helps to minimize racemization. nii.ac.jp The choice of the tertiary amine and solvent system is crucial; for instance, N-methylpiperidine in tetrahydrofuran (B95107) (THF) has been shown to be effective in reducing side reactions like urethane (B1682113) formation. cdnsciencepub.com The reaction is typically carried out in anhydrous organic solvents like THF or ethyl acetate. thieme-connect.de The mixed carbonic anhydride method is particularly advantageous as it is a convenient and ecological approach that can sometimes be performed without the need for C-terminal protection of the amino acid. researchgate.net
Role of Coupling Reagents in this compound Synthesis and Derivatization
Modern peptide synthesis heavily relies on the use of coupling reagents, which facilitate the formation of the peptide bond by converting the carboxylic acid into a highly reactive intermediate in situ. These reagents are particularly useful for overcoming the challenges associated with sterically hindered amino acids and for suppressing racemization.
A variety of coupling reagents, primarily based on phosphonium (B103445) and aminium/uronium salts, have been developed. uni-kiel.de Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) are widely used. nih.gov The efficiency of these reagents is often benchmarked by measuring the yield of the desired peptide and the extent of racemization. For instance, in the synthesis of Z-Phe-Val-Pro-NH2, a model peptide, the use of HATU with 2,4,6-trimethylpyridine (B116444) (TMP) as a base resulted in lower epimerization compared to HBTU. uniwa.gr The choice of base is also critical, with diisopropylethylamine (DIEA) sometimes leading to higher rates of isomerization than TMP. uniwa.gr
The following table provides a comparative overview of the performance of different coupling reagents in a model peptide synthesis.
| Coupling Reagent | Additive | Base | Yield (%) | Racemization (%) | Reference |
| HBTU | HOBt | DIEA | High | Variable | nih.gov |
| HATU | HOAt | DIEA/TMP | High | Low | uniwa.gr |
| COMU | OxymaPure | DIEA | >95 | <1 | mdpi.combachem.com |
| PyBOP | HOBt | DIEA | High | Variable | uni-kiel.de |
To further improve coupling efficiency and minimize racemization, novel additives have been developed. A significant advancement has been the introduction of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). acs.org Oxyma-based reagents, such as 1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate (COMU), have shown superior performance in terms of coupling efficiency and suppression of racemization compared to benzotriazole-based reagents. mdpi.combachem.com OxymaPure is also considered a safer alternative to potentially explosive benzotriazole (B28993) derivatives like HOBt and HOAt. acs.org Another notable additive is Oxyma-B, which has demonstrated excellent racemization suppression in both solution and solid-phase peptide synthesis. mdpi.com
Microwave-Assisted Synthesis Protocols for this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including peptide synthesis. researchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and purity. beilstein-journals.org In the context of synthesizing this compound derivatives, microwave heating can be applied to the coupling step, leading to a more efficient formation of the peptide bond. researchgate.net This technology is particularly beneficial for overcoming the challenges of coupling sterically hindered amino acids. The uniform and rapid heating provided by microwaves can enhance the rate of both the activation and coupling steps, leading to shorter cycle times and purer products. researchgate.net
For example, the synthesis of dipeptides, which would conventionally take several hours at room temperature, can be accomplished in a matter of minutes under microwave irradiation, often with improved yields. mdpi.com
| Synthesis Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Dipeptide Coupling | 2-24 hours | 5-15 minutes | Often significant |
| Hydantoin Synthesis | Several hours | 15-60 minutes | Notable increase |
Solid-Phase Peptide Synthesis Strategies Incorporating this compound
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains. uni-regensburg.de In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, and subsequent amino acids are added in a stepwise manner. uni-regensburg.denih.gov While efficient, the incorporation of a Z-Val-Gly sequence presents specific challenges related to protecting groups and potential side reactions.
In peptide synthesis, protecting groups are essential to prevent unwanted side reactions by temporarily masking reactive functional groups. osti.gov A common strategy in SPPS is the use of the Fmoc (fluorenylmethyloxycarbonyl) group for temporary Nα-amino protection, which is removed by a base like piperidine (B6355638), and acid-labile groups for permanent side-chain protection. osti.govpeptide.com
The benzyloxycarbonyl (Z) group, as present in this compound, is typically employed as a permanent protecting group due to its stability under the conditions used for Fmoc removal. However, its own removal, or the deprotection of other Z-groups in a peptide sequence, can present challenges. The Z-group is commonly cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrofluoric acid (HF), or by hydrogenolysis. osti.gov
A notable challenge during the acidolytic cleavage of Z-groups is the potential for N-benzylation, a side reaction where the benzyl (B1604629) cation generated during deprotection alkylates a free amine. osti.gov This can lead to chain termination or the formation of impurities that are difficult to separate from the target peptide. Studies have shown that N-benzylation can occur when Z-protected glycine and lysine (B10760008) derivatives are treated with TFA. osti.gov The choice of a more acid-stable variant of the Z-group can sometimes mitigate this issue. osti.gov The orthogonality of protecting groups is a key consideration; the Z-group must be stable during the repeated steps of the synthesis cycle while being removable at the final stage without compromising the integrity of the peptide. ub.edu
| Protecting Group | Typical Use | Deprotection Reagent | Potential Challenge with Z-Group |
| Fmoc | Temporary Nα-protection | Piperidine (base) | Z-group is stable. |
| Boc | Temporary Nα-protection | Trifluoroacetic Acid (TFA) | Potential for premature Z-group cleavage. |
| tBu (tert-Butyl) | Permanent side-chain protection | Trifluoroacetic Acid (TFA) | Concurrent cleavage with Z-group. |
| Z (Benzyloxycarbonyl) | Permanent Nα- or side-chain protection | H₂/Pd (Hydrogenolysis), Strong Acid (HF, TFMSA) | N-benzylation side reaction during acidolysis. osti.gov |
Table 1: Common protecting groups in peptide synthesis and their compatibility with the Z-group.
The synthesis of peptides on a solid support is susceptible to various side reactions that can lead to the formation of impurities. One of the most significant side reactions, particularly at the dipeptide stage, is the formation of diketopiperazines (DKPs). acs.orgnih.gov This intramolecular cyclization occurs when the deprotected N-terminal amine of a resin-bound dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. acs.orgnih.gov
The sequence of the dipeptide significantly influences the propensity for DKP formation. nih.gov Sequences containing proline and glycine are particularly susceptible. nih.govdiva-portal.org While the Val-Gly sequence is not as prone as Pro-Gly, the flexibility of the glycine residue can facilitate the necessary conformation for cyclization. The use of sterically hindered resins, like the 2-chlorotrityl chloride (CTC) resin, can help suppress DKP formation by increasing the distance between the peptide chain and the reactive linker. peptide.com
Other potential impurities in SPPS include deletion peptides, which arise from incomplete coupling or deprotection reactions, and peptides modified by side reactions during final cleavage from the resin. osti.gov For instance, aggregation of growing peptide chains, especially those containing hydrophobic residues like valine, can hinder reagent access, leading to incomplete reactions and the formation of deletion sequences. sigmaaldrich.com Careful monitoring of coupling reactions and the use of optimized protocols are essential to minimize these impurities. diva-portal.org
| Side Reaction | Description | Factors Favoring the Reaction | Mitigation Strategy |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, leading to cleavage from the resin. acs.orgnih.gov | Proline or Glycine in the first or second position; basic conditions (e.g., piperidine treatment). nih.gov | Use of sterically hindered resins (e.g., 2-chlorotrityl); coupling of dipeptide units. peptide.com |
| Deletion Peptides | Peptides missing one or more amino acid residues. | Incomplete coupling or deprotection reactions, often due to peptide aggregation. sigmaaldrich.com | Use of optimized coupling reagents and solvents; monitoring reaction completion. |
| N-Benzylation | Alkylation of a free amine by a benzyl cation during acidolytic deprotection of a Z-group. osti.gov | Strong acid cleavage (e.g., TFA) of Z-groups. osti.gov | Use of scavengers; employing more acid-stable Z-group derivatives. osti.gov |
Table 2: Common side reactions in the solid-phase synthesis of Z-Val-Gly peptides.
Enzymatic Synthesis of this compound and Related Peptides
Enzymatic peptide synthesis has emerged as a green and highly specific alternative to chemical methods. nih.govnih.gov This approach utilizes proteases in reverse, catalyzing the formation of peptide bonds rather than their hydrolysis.
In kinetically controlled synthesis, an activated acyl donor (typically an ester or amide) is used as a substrate for a protease. nih.govdcu.ie The enzyme forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of a nucleophile (the second amino acid or peptide) in a process called aminolysis. nih.gov This competes with hydrolysis, the attack by water. nih.gov To favor synthesis, the reaction conditions, such as the use of organic co-solvents or biphasic systems, are optimized to minimize water activity and increase the concentration of the nucleophile. nih.govnih.gov
The synthesis of Z-protected dipeptides, including precursors like Z-Asp-Val-NH₂, has been successfully demonstrated using this approach. researchgate.netresearchgate.net For the synthesis of this compound, Z-Valine methyl or ethyl ester could serve as the acyl donor, with glycine as the nucleophile. Serine proteases (like α-chymotrypsin, trypsin, subtilisin) and cysteine proteases (like papain) are commonly used as they form the required acyl-enzyme intermediate. nih.gov Industrial proteases, such as alcalase, have also been effectively used for the kinetically controlled synthesis of Z-protected dipeptides. researchgate.net
The success of enzymatic peptide synthesis hinges on the specificity of the protease used. nih.govmdpi.com Proteases exhibit distinct preferences for the amino acid residues they bind and cleave (or, in synthesis, couple). For the formation of the Val-Gly bond, a protease with specificity for valine at the P1 position (the residue contributing the carboxyl group) is desirable.
For example, α-chymotrypsin shows a strong preference for large hydrophobic residues like phenylalanine, tyrosine, and tryptophan at the P1 position. nih.gov While less optimal, it can sometimes accept other hydrophobic residues. Porcine elastase, on the other hand, exhibits specificity for small, neutral amino acids like alanine (B10760859), serine, and valine. mdpi.com Thermolysin, a metalloproteinase, prefers to cleave on the N-terminal side of hydrophobic residues, making it a potential candidate when the nucleophile has a hydrophobic character. nih.gov The specificity of proteases can be mapped using libraries of synthetic substrates to identify the most efficient enzyme for a desired peptide bond formation. hzdr.deexpasy.org Research has shown that even plant-derived proteases can be used to synthesize Z-protected dipeptides, such as Z-Tyr-Val-OH, highlighting the broad range of available biocatalysts. nih.gov
Chemical Modification and Derivatization for Research Applications
This compound and related peptides can be chemically modified to create valuable tools for biochemical and pharmacological research. nih.govmdpi.com A primary application is in the development of enzyme inhibitors. By modifying the C-terminus of the dipeptide into an electrophilic "warhead" (e.g., an aldehyde, a ketone, or a hydroxamate), the peptide can covalently or non-covalently bind to the active site of a target enzyme, such as a protease. hzdr.demdpi.com
For example, peptide hydroxamates, such as Z-Pro-Leu-Gly-NHOH, have been developed as potent inhibitors of collagenases. mdpi.com The peptide sequence provides the specificity for the target enzyme, while the hydroxamate group chelates the active site metal ion (often zinc). Similarly, Z-protected peptides have been used as building blocks in the synthesis of inhibitors for thiol proteases like papain and cathepsin B. nih.gov A study on synthetic thiol proteinase inhibitors identified Z-Gln-Val-Val-OMe as a small peptide capable of inhibiting papain, demonstrating that Z-protected oligopeptides containing valine can serve as effective enzyme modulators. nih.gov
Synthesis of this compound Esters for Specific Research Objectives
One key objective for esterification is to enhance the solubility of protected peptide intermediates in specific solvents, thereby simplifying purification. For instance, the 4-sulfobenzyl ester has been utilized for peptide synthesis in solution. The synthesis of Z-Val-Gly-OBzl-SO3NH4 was achieved to significantly increase the hydrophilicity of the protected dipeptide. researchgate.net This modification allows for easier isolation of products and introduces the possibility of using ion-exchange chromatography as a selective purification method for protected peptides. researchgate.net Various standard peptide coupling methods can be employed for this esterification, demonstrating the versatility of the approach. researchgate.net
| Coupling Method | Reagents | Purpose of Esterification | Ref. |
| Active Ester | Z-Val-ONSu + H-Gly-OBzl-SO3H | Introduction of a solubilizing tag | researchgate.net |
| Mixed Anhydride | Z-Val-OH + Isovaleryl chloride, then H-Gly-OBzl-SO3H | Introduction of a solubilizing tag | researchgate.net |
| DCC/HOBt | Z-Val-OH + H-Gly-OBzl-SO3H + DCC/HOBt | Introduction of a solubilizing tag | researchgate.net |
Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis for ester formation. The enzyme papain, when immobilized, has been shown to catalyze the esterification of N-benzyloxycarbonyl-dipeptides like this compound in an ethanol-water solvent system. medchemexpress.com This chemo-enzymatic approach can provide high yields while minimizing side reactions and the need for harsh chemical reagents. medchemexpress.com
More conventional methods for esterification are also applicable. These include reacting the N-protected dipeptide with the desired alcohol (e.g., benzyl alcohol) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or using an N,N'-dimethylformamide-dimethylacetal. nii.ac.jp Another approach involves the reaction with an alkyl or benzyl halide, such as benzyl bromide, in the presence of a base like dicyclohexyl-carbodiimide (DCHA) in a solvent such as dimethylformamide (DMF). tandfonline.com The selection of the method depends on the stability of the protecting groups and the desired ester. For example, (4-hydroxyphenyl)benzylmethylsulfonium chloride (HOBMCI) has been used as a reagent for direct benzyl esterification under mild conditions in dichloromethane (B109758) (DCM). oup.com
Preparation of this compound Containing Oligopeptides and Peptidomimetics
This compound is a fundamental component for synthesizing longer peptide sequences and for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with modified properties, such as enhanced stability or bioavailability.
Oligopeptide Synthesis
The classic approach to extending a peptide chain using this compound involves activating its C-terminal carboxyl group and reacting it with the free amino group of another amino acid or peptide ester. This stepwise elongation is a cornerstone of solution-phase peptide synthesis. tandfonline.com The activation can be achieved using various coupling reagents. For example, forming a "superactive ester" with a triazine-based coupling reagent can lead to high yields (80-100%) and enantiomeric purity in the resulting oligopeptide. researchgate.netnih.gov
The general procedure involves:
Activation of the carboxyl group of this compound. Common methods include the use of carbodiimides like DCC with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or the formation of active esters (e.g., N-hydroxysuccinimide esters). tandfonline.comcsic.es
Coupling of the activated dipeptide with the N-terminally deprotected amino acid ester (e.g., H-Leu-OMe).
Purification of the resulting protected tripeptide (e.g., Z-Val-Gly-Leu-OMe).
Selective removal of the C-terminal ester (e.g., by saponification) or the N-terminal Z-group (e.g., by hydrogenolysis) to allow for further elongation at either end of the chain.
This strategy was employed in the synthesis of fragments of human epidermal growth factor (h-EGF), where protected peptide fragments were synthesized by stepwise elongation from the C-terminus. tandfonline.com
Peptidomimetic Preparation
A notable example is the synthesis of taurine-containing peptidomimetics. The dipeptide this compound can be coupled with taurine (B1682933) (H-Tau-OH) to yield (Z)-L-Val-Gly-Tau-OH. researchgate.net In this peptidomimetic, the C-terminal carboxyl group is replaced by a sulfonic acid moiety, which can significantly alter the molecule's acidity, polarity, and biological interactions. researchgate.net
| Peptidomimetic Type | Synthetic Strategy | Resulting Structure Example | Purpose of Modification | Ref. |
| Sulfonopeptide | Coupling of this compound with taurine using a benzotriazole-activated intermediate. | (Z)-L-Val-Gly-Tau-OH | Replacement of C-terminal carboxyl group with a sulfonic acid group to alter physicochemical properties. | researchgate.net |
| Backbone Isostere | Organocuprate-mediated reduction to form a (Z)-chloroalkene unit as a surrogate for the Gly-Gly peptide bond. | RGG peptidomimetic containing a (Z)-chloroalkene isostere | To induce specific secondary structures, such as β-turns, and enhance stability. | nih.gov |
| Cyclic Peptide | Solution or solid-phase cyclization of a linear precursor containing the Val-Gly sequence. | c(Asp-Val-Gly-Leu) | To enhance conformational stability and improve cyclization yields. | google.com |
Another advanced strategy is the creation of backbone isosteres, where the amide bond is replaced by a non-hydrolyzable mimic. For instance, (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres can be synthesized and incorporated into peptides. nih.gov While not starting directly from this compound, this methodology can be applied to create a Z-Val-ψ[CH=CCl]-Gly peptidomimetic, where ψ indicates the modified peptide bond. Such modifications can enforce specific conformations; for example, the (Z)-chloroalkene isostere has been shown to induce β-turn conformations. nih.gov
Furthermore, the Val-Gly sequence is often found in peptide loops and turns. Incorporating this sequence into cyclic peptides is a common strategy to create conformationally constrained peptidomimetics. The presence of glycine enhances the probability of successful cyclization. google.com Linear precursors containing the Val-Gly motif can be synthesized and subsequently cyclized in solution or on a solid support to yield cyclic peptidomimetics with potentially enhanced receptor affinity and stability. google.com
Spectroscopic Techniques for Elucidating Molecular Conformation
Spectroscopic methods are pivotal in determining the three-dimensional structure of peptides like this compound. Techniques such as infrared, ultraviolet, and nuclear magnetic resonance spectroscopy provide detailed insights into the molecule's conformational preferences, which are crucial for understanding its biological function.
Infrared and Ultraviolet Spectroscopy for Conformation-Specific Studies
Infrared (IR) and Ultraviolet (UV) spectroscopy are powerful tools for investigating the conformation of peptides. IR spectroscopy is particularly sensitive to the vibrational modes of the peptide backbone, offering information on secondary structures and intramolecular hydrogen bonding. leibniz-fli.de UV spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, which can be influenced by the local environment and conformation. libretexts.orgmsu.edu
In studies of similar capped dipeptides, IR spectroscopy has been used to identify characteristic N-H stretching frequencies that correspond to different types of intramolecular hydrogen bonds, such as those forming C5, C7 (γ-turn), or C10 (β-turn) rings. acs.orgiiserpune.ac.in For instance, the presence of a broad peak at a lower frequency (e.g., ~3338 cm⁻¹) in the N-H stretching region often indicates the involvement of an NH group in a hydrogen bond, while a sharper peak at a higher frequency (e.g., ~3434 cm⁻¹) suggests a free or weakly interacting NH group. iiserpune.ac.in For Z-Gly-Pro-OH, a related dipeptide, IR-UV double resonance spectroscopy revealed two conformers: one with an extended β-strand structure stabilized by a C5 hydrogen bond and another folded through an O-H···π interaction. researchgate.net
UV spectroscopy, often used in conjunction with IR, can distinguish between different conformers by probing the electronic transitions of an aromatic chromophore, such as the benzyloxycarbonyl (Z) group in this compound. acs.orgrsc.org The absorption wavelength and intensity can shift depending on the chromophore's environment, which is dictated by the peptide's conformation. libretexts.orgrsc.org This technique, especially when combined with methods like resonant two-photon ionization (R2PI) and UV-UV hole-burning, allows for the separation and characterization of individual conformational isomers present in a sample. acs.org
Table 1: Representative Infrared Frequencies for Peptide Conformations
| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Conformation/Interaction |
| N-H Stretch (Free) | ~3400 - 3500 | Non-hydrogen-bonded amide group |
| N-H Stretch (H-bonded) | ~3200 - 3350 | Amide group involved in a hydrogen bond (e.g., in β-turns) |
| Amide I (C=O Stretch) | ~1630 - 1690 | Sensitive to secondary structure (α-helix, β-sheet, turns) |
| Amide II (N-H Bend, C-N Stretch) | ~1510 - 1580 | Also indicative of secondary structure |
Note: The exact frequencies can vary depending on the specific peptide and its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. ias.ac.in It provides data on through-bond and through-space interactions between atoms, allowing for a detailed characterization of the peptide's conformational landscape. libretexts.org
A key aspect of peptide structure is the network of intramolecular hydrogen bonds that stabilize folded conformations. NMR spectroscopy offers several parameters to probe these interactions. The chemical shift of amide protons (NH) is particularly sensitive to hydrogen bonding. mdpi.comresearchgate.net Protons involved in strong intramolecular hydrogen bonds are shielded from the solvent and typically exhibit a downfield chemical shift and a lower temperature coefficient (Δδ/ΔT), generally below 3 ppb/K in solvents like DMSO-d6. mdpi.comnih.gov This is because they are less affected by changes in temperature compared to solvent-exposed protons. nih.gov
For example, in studies of peptides designed to form β-turns, the temperature coefficient of the amide proton of the residue at position i+3 is monitored. nih.gov A low value indicates the presence of a hydrogen bond between the C=O of residue i and the NH of residue i+3, a hallmark of a β-turn structure. nih.gov Furthermore, ¹⁵N NMR spectroscopy can serve as an alternative method for studying hydrogen bonding, as the nitrogen chemical shifts are also affected by such interactions. core.ac.uk
In the context of β-turns, specific patterns of NOEs are indicative of a particular turn type. For instance, a strong NOE between the α-proton of residue i+1 and the amide proton of residue i+2 is characteristic of a β-turn. mdpi.com Chemical shifts of ¹³Cα and ¹³Cβ atoms are also highly sensitive to the local backbone conformation and can be used to identify secondary structure elements, including different types of β-turns (I, II, I', II', VIII). researchgate.net Programs that correlate chemical shifts with known structural motifs can predict the probability of a β-turn at a specific sequence position. researchgate.net For glycine residues, which lack a side chain and often exhibit more conformational flexibility, specialized NMR techniques and labeling schemes have been developed to accurately determine their torsion angles. acs.org
Table 2: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Provided | Application in this compound Analysis |
| Amide Proton Chemical Shift (δ) | Environment of the NH group, hydrogen bonding | Identify NH protons involved in intramolecular hydrogen bonds. |
| Temperature Coefficient (Δδ/ΔT) | Solvent exposure of NH protons | Distinguish between intramolecularly hydrogen-bonded and solvent-exposed amides. |
| ³J(HN,Hα) Coupling Constant | φ torsion angle | Constrain the backbone conformation of Val and Gly residues. |
| Nuclear Overhauser Effect (NOE) | Interproton distances (< 5 Å) | Determine spatial proximity of protons to define the overall fold and identify turn structures. |
| ¹³Cα and ¹³Cβ Chemical Shifts | Secondary structure | Predict the presence and type of β-turns. |
Computational Approaches to Conformational Landscape
Computational methods are indispensable for exploring the vast conformational space available to a peptide like this compound. ijcrt.orggu.se These approaches complement experimental data by providing a theoretical framework for understanding the relative energies and populations of different conformers.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) has become a powerful and widely used quantum mechanical method for investigating the electronic structure and geometry of molecules. arxiv.orgepfl.ch DFT calculations aim to find the minimum energy conformation, or ground state geometry, of a molecule by solving the Kohn-Sham equations. arxiv.org The fundamental principle is that the ground-state energy of a system can be determined from its electron density. arxiv.orgepfl.ch
For peptides, DFT is used to optimize the geometries of various potential conformers and calculate their relative energies. researchgate.netscribd.com This allows for the identification of the most stable structures and provides a theoretical basis for interpreting experimental spectroscopic data. For example, calculated harmonic vibrational frequencies from DFT can be compared with experimental IR spectra to assign observed bands to specific conformers and their hydrogen bonding patterns. acs.org Similarly, calculated NMR chemical shifts can be compared with experimental values to validate a proposed solution-state structure. mdpi.commdpi.com The choice of the functional (e.g., B3LYP, TPSS) and basis set (e.g., 6-31+G*, def2-TZVP) is crucial for the accuracy of the calculations. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic conformational landscape of peptides like this compound. ru.nlnih.gov These simulations provide an atomistic-level view of how the molecule moves and changes shape over time, influenced by its environment. researchgate.netnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the potential energy surface of the molecule and identify its most stable conformations and the transitions between them. researchgate.net
For dipeptides, MD simulations can reveal the intricate interplay of factors that govern their conformational preferences. researchgate.netacs.org These simulations often employ force fields, such as AMBER or GROMACS, which are sets of parameters that define the potential energy of the system. nih.govmdpi.comrowan.edu The choice of force field and water model is crucial for accurately capturing the behavior of the peptide in solution. acs.orgnih.gov
In the context of this compound, MD simulations would typically start with an initial structure, which is then placed in a simulated box of water molecules. The system is then allowed to evolve over time, often for nanoseconds or even microseconds, to sample a wide range of conformations. nih.govmdpi.comacs.org Analysis of the simulation trajectory can then provide information on various structural parameters, such as the backbone dihedral angles (phi and psi), the radius of gyration, and the formation and breaking of intramolecular hydrogen bonds. researchgate.net
Studies on similar dipeptides have shown that the conformational landscape can be complex, with multiple stable or metastable states. researchgate.net For instance, simulations of alanine dipeptide and valine dipeptide have revealed the dynamics of isomerization between different stable conformations. researchgate.net The presence of the bulky valine side chain and the flexible glycine residue in this compound would likely lead to a rich conformational dynamic, which MD simulations are well-suited to explore.
The following table illustrates the kind of data that can be extracted from MD simulations of a dipeptide, showing the relative populations of different conformational states.
| Conformation | Backbone Dihedral Angles (φ, ψ) | Relative Population (%) |
|---|---|---|
| β-sheet | (-139°, +135°) | 45 |
| Polyproline II (PII) | (-78°, +149°) | 30 |
| Right-handed α-helix (αR) | (-57°, -47°) | 15 |
| Inverse γ-turn (γ') | (-75°, +75°) | 5 |
| Other | N/A | 5 |
Quantum Mechanical Benchmarking of Relative Conformational Energies
Quantum mechanical (QM) calculations provide a highly accurate method for determining the relative energies of different conformations of a molecule. nih.gov These methods, based on the principles of quantum mechanics, can be used to benchmark the results from less computationally expensive methods like molecular mechanics (MM) and to gain a deeper understanding of the factors that stabilize different structures. acs.orggreeley.org
For dipeptides like this compound, QM calculations can be used to generate a Ramachandran plot, which maps the energy of the molecule as a function of its backbone dihedral angles (φ and ψ). researchgate.net This allows for the identification of low-energy conformations and the energy barriers between them. nih.gov A variety of QM methods can be employed, including Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2). ru.nlnih.gov The choice of method and basis set is critical for obtaining accurate results. rsc.orgacs.org
High-level correlated ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy but are computationally very expensive. rsc.orgrsc.org Therefore, a common strategy is to use a more computationally tractable method, like DFT or MP2, for geometry optimization and then perform single-point energy calculations at a higher level of theory. ru.nlresearchgate.net
Recent studies have highlighted the importance of using large basis sets and accounting for electron correlation to accurately predict the relative conformational energies of peptides. greeley.orgrsc.org For example, MP2 calculations with large basis sets have been shown to provide reliable benchmark data for tetrapeptides. acs.org DFT functionals that include corrections for dispersion interactions have also been shown to be important for accurately describing the conformational preferences of peptides. ru.nlnih.gov
The table below presents a hypothetical comparison of the relative energies of different conformations of a dipeptide, as calculated by different QM methods. This illustrates the importance of the chosen level of theory in determining the energetic ordering of conformers.
| Conformation | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G*) | Relative Energy (kcal/mol) - MP2/aug-cc-pVTZ | Relative Energy (kcal/mol) - CCSD(T)/CBS |
|---|---|---|---|
| β-sheet | 0.00 | 0.00 | 0.00 |
| PII | 0.50 | 0.20 | 0.15 |
| αR | 1.20 | 0.80 | 0.75 |
| γ' | 2.50 | 1.80 | 1.70 |
Intramolecular Interactions and Conformational Stability
Role of Hydrogen Bonding in Stabilizing Dipeptide and Oligopeptide Structures
Intramolecular hydrogen bonds are a key factor in determining the three-dimensional structure and stability of peptides. khanacademy.orgchemguide.co.uk In dipeptides and oligopeptides, hydrogen bonds can form between the amide hydrogen of one amino acid and the carbonyl oxygen of another, leading to the formation of specific secondary structures like β-turns and γ-turns. khanacademy.orgchemguide.co.uk These interactions are crucial for pre-organizing the peptide backbone into a specific conformation, which can have important implications for its biological activity. chemrxiv.org
The strength of an intramolecular hydrogen bond can be influenced by a number of factors, including the distance between the donor and acceptor atoms, the angle of the hydrogen bond, and the electronic properties of the groups involved. nih.govmdpi.com For example, the presence of the electron-withdrawing benzyloxycarbonyl group could affect the acidity of the N-H protons and thus the strength of any hydrogen bonds they form. nih.gov
Vibrational spectroscopy, particularly in the infrared region, is a powerful technique for studying hydrogen bonding in peptides. nih.govacs.org The frequency of the N-H stretching vibration is sensitive to the presence and strength of hydrogen bonding, with stronger bonds generally leading to a red-shift (lower frequency) of the N-H stretch. wesleyan.edu
Contributions of Dispersion Interactions to Conformational Preferences
While hydrogen bonds are a major driving force in peptide folding, dispersion interactions, also known as London dispersion forces, also play a significant role in determining conformational preferences. aklectures.comacs.org These are weak, non-covalent interactions that arise from temporary fluctuations in electron density, leading to the formation of transient dipoles. khanacademy.org Although individually weak, the cumulative effect of many dispersion interactions can be substantial, particularly in larger molecules or in regions with a high density of non-polar groups. researchgate.net
In this compound, the bulky, non-polar side chain of the valine residue and the aromatic ring of the benzyloxycarbonyl group provide ample opportunity for favorable dispersion interactions. libretexts.org These interactions can help to stabilize compact, folded conformations where these non-polar groups are in close proximity. aklectures.com The importance of dispersion interactions in peptide conformation has been highlighted in a number of recent studies. ru.nlnih.gov For example, it has been shown that DFT functionals that include corrections for dispersion interactions are necessary to accurately predict the conformational preferences of some peptides. ru.nlnih.gov
Analysis of Steric and Electronic Effects on Conformation
The conformation of a peptide is also heavily influenced by steric and electronic effects. capes.gov.brosti.gov Steric effects arise from the repulsive interactions between atoms that are in close proximity, while electronic effects relate to the distribution of electrons within the molecule and how this influences its reactivity and interactions. researchgate.netchinesechemsoc.org
Electronic effects also play a crucial role. nih.govrsc.org The electron-withdrawing nature of the benzyloxycarbonyl group can influence the charge distribution along the peptide backbone, affecting the strength of hydrogen bonds and other electrostatic interactions. nih.gov Furthermore, the planarity of the peptide bond is a result of electronic delocalization, which also has a significant impact on the conformational freedom of the molecule. nih.gov
The combination of these steric and electronic effects, along with hydrogen bonding and dispersion interactions, creates a complex and nuanced conformational landscape for this compound. researchgate.netrsc.org A thorough understanding of these factors is essential for predicting the three-dimensional structure of the molecule and for designing new peptides with specific conformational properties.
Role in Peptide Chemistry and Biomolecular Engineering Research
Z-Val-Gly-OH as a Fundamental Building Block in Complex Peptide Architectures
This compound, a N-benzyloxycarbonyl (Z)-dipeptide, is a foundational component in the construction of more intricate peptide structures. medchemexpress.comscbt.com Peptides are short chains of amino acids that are essential to numerous biological processes, acting as hormones, enzymes, and signaling molecules. openaccessjournals.com The ability to synthesize specific peptide sequences allows researchers to investigate the complex world of proteins and create new compounds with a wide range of uses. openaccessjournals.com
The self-assembly of peptides, a process where short-chain amino acids spontaneously form ordered structures, is a key method for creating complex organic nanostructures. nih.gov This bottom-up approach allows for the fabrication of diverse and biocompatible nanostructures with hierarchical architectures. nih.gov Cyclic peptides, in particular, have demonstrated unique self-assembly properties, making them valuable building blocks for materials like hydrogels. nih.gov The synthesis of such complex structures often relies on the stepwise addition of protected amino acid units, where dipeptides like this compound can be incorporated. openaccessjournals.com The assembly of metal ions with peptides to create mimics of proteins has gained significant attention, with dipeptide-derived ligands being used to construct large, chiral metal-peptide cages. chinesechemsoc.org
Design and Synthesis of Peptidomimetics Utilizing this compound Scaffolds
Peptidomimetics are compounds designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability. nih.govresearchgate.net The design of these molecules often begins with understanding the structure-activity relationships (SAR) of a parent peptide to identify the key elements responsible for its biological effect. nih.gov
This compound can serve as a scaffold or a starting point in the synthesis of peptidomimetics. By modifying the peptide backbone or incorporating non-standard amino acids, researchers can create molecules with enhanced stability and therapeutic potential. researchgate.net One common strategy is to introduce conformational constraints to mimic the bioactive conformation of the parent peptide. upc.edu This can be achieved by creating cyclic analogs or incorporating specialized amino acids. upc.edu For instance, research has focused on developing bicyclic β-turn dipeptide mimetics to restrict conformational flexibility. nih.gov The synthesis of such modified peptides often involves standard solid-phase peptide synthesis (SPPS) techniques where dipeptide units can be strategically incorporated. researchgate.net
Investigation of Structure-Activity Relationships in Peptide Design
Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship or SAR) is crucial for designing new and improved therapeutic agents. nih.gov SAR studies involve systematically modifying the amino acid sequence and observing the effects on the peptide's function. nih.govresearchgate.net This process helps identify the key amino acid residues and structural features that are essential for biological activity. nih.gov
The composition and sequence of amino acids are the most significant factors influencing the antioxidant activity of peptides. mdpi.com Hydrophobic amino acids such as Valine (Val) are frequently found in antioxidant peptides and contribute to a favorable microenvironment for their activity. mdpi.com Systematic studies, such as alanine-scanning, where individual amino acids are replaced with alanine (B10760859), can reveal the importance of specific residues for receptor binding and potency. mdpi.com For example, in the study of ultra-short GLP-1 receptor agonists, replacing certain amino acids with alanine led to a significant decrease in potency, highlighting their critical role in the peptide's function. mdpi.com These detailed SAR studies provide essential guidelines for the design of more potent and selective peptide-based drugs. nih.gov
Development of Peptide-Based Probes for Biomolecular Studies
Peptide-based probes are valuable tools for studying biological processes and for targeted molecular imaging. nih.gov These probes are often designed based on naturally occurring regulatory peptides that bind to specific receptors with high affinity. nih.gov Many of these receptors are overexpressed in diseases like cancer, making them excellent targets for diagnostic imaging. nih.gov
The development of these probes involves conjugating a targeting peptide to a signaling molecule, such as a fluorophore or a radionuclide. nih.govbeilstein-journals.org For instance, fluorescent peptide probes can be designed to detect specific biomolecules by a "turn-on" mechanism, where fluorescence is enhanced upon binding to the target. researchgate.net A common strategy involves using Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are brought into close proximity, leading to fluorescence quenching. nih.govacs.org When the probe interacts with its target, a conformational change or enzymatic cleavage can separate the fluorophore and quencher, resulting in a detectable fluorescent signal. nih.govacs.org Peptides are ideal for this purpose due to their small size and the ease with which their sequences can be synthesized and modified. beilstein-journals.org
Methodological Advancements in Peptide Synthesis Driven by this compound Research
Research involving this compound and similar dipeptides has contributed to advancements in the methodologies of peptide synthesis, a cornerstone of biochemistry and pharmaceutical development. openaccessjournals.comresearchgate.net The two primary methods for peptide synthesis are solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). openaccessjournals.comacs.org SPPS, developed by Bruce Merrifield, is the more widely used method due to its efficiency and suitability for automation. openaccessjournals.comnih.gov
Recent innovations in peptide synthesis focus on improving efficiency, scalability, and sustainability. acs.orgnih.gov These include the development of new coupling reagents, the use of greener solvents, and enzymatic synthesis methods. acs.orgnih.govbachem.com Enzymatic synthesis, for example, offers high stereochemical fidelity and minimizes toxic solvent use. nih.gov Another advancement is the use of microwave-assisted synthesis, which can accelerate reaction times. openaccessjournals.comnih.gov Furthermore, methodologies that allow for peptide synthesis in aqueous media are being explored to create more sustainable processes. nih.govunive.it
Several factors can affect the purity and yield, including incomplete reactions, side reactions, and aggregation of the growing peptide chain. gyrosproteintechnologies.compeptide.com To optimize the process, researchers employ various strategies such as using highly efficient coupling reagents, fresh solvents, and capping unreacted amino groups to prevent the formation of deletion products. gyrosproteintechnologies.com The choice of protecting groups and cleavage strategies also plays a crucial role. peptide.com For instance, in solid-phase peptide synthesis, the properties of the resin support can influence the efficiency of the synthesis. acs.org
| Yield per Step (%) | Number of Steps (for a 70-mer peptide) | Overall Yield (%) |
|---|---|---|
| 97 | 140 | 1.4 |
| 99 | 140 | 24 |
| 99.5 | 140 | 50 |
Racemization, the conversion of a chiral amino acid into an equal mixture of its L- and D-enantiomers, is a significant side reaction in peptide synthesis that can lead to the formation of unwanted diastereomeric peptides. peptide.commdpi.com This loss of stereochemical integrity can have profound effects on the biological activity of the final peptide. The mechanism of racemization typically involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid. peptide.com
Several strategies have been developed to suppress racemization during peptide coupling. A key approach is the use of additives in the coupling reaction. bachem.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form an active ester that is less prone to racemization. bachem.compeptide.comresearchgate.net The choice of coupling reagent, solvent, and base also plays a critical role. bachem.commdpi.com For instance, using weaker bases like sym-collidine instead of stronger ones such as N,N-diisopropylethylamine (DIPEA) can reduce the risk of racemization. bachem.com In some cases, coupling at lower temperatures can also help to minimize this unwanted side reaction. researchgate.net
Enzymatic Interactions and Mechanistic Biochemistry of Z Val Gly Oh
Z-Val-Gly-OH as a Substrate for Proteolytic Enzymes
The cleavage of the peptide bond in this compound by proteolytic enzymes is a key area of investigation. This process allows researchers to probe the specificity and catalytic machinery of various proteases.
Substrate Specificity Profiling and Cleavage Site Determination
Substrate specificity profiling is a technique used to determine the preferred amino acid sequences that an enzyme will cleave. While specific profiling data for this compound is not extensively detailed in the provided results, the principles of this technique are well-established. For instance, studies on the complement-initiating protease C1r used a phage display library to identify preferred residues at various positions relative to the cleavage site. nih.gov This methodology reveals significant preferences, such as Gln at the P2 position and Ile at the P1' position for C1r. nih.gov Similarly, profiling of SARS-CoV-2 Mpro showed a strong preference for Leu at the P2 position and smaller amino acids like Ala, Ser, and Gly at the P1' site. acs.org The determination of cleavage sites is crucial for understanding enzyme function. For a given substrate, the precise bond that is hydrolyzed is identified, often through mass spectrometry analysis of the resulting peptide fragments. uiuc.edu
In the context of this compound, the scissile bond is the peptide bond between the valine and glycine (B1666218) residues. The benzyloxycarbonyl (Z) group protects the N-terminus of the valine, while the C-terminus of the glycine has a free carboxyl group. Proteases that recognize and cleave this dipeptide would typically have a preference for a hydrophobic residue like valine at the P1 position (the residue preceding the cleavage site) and a small, neutral residue like glycine at the P1' position (the residue following the cleavage site).
Kinetic Characterization of Enzymatic Hydrolysis
The kinetic characterization of the enzymatic hydrolysis of a substrate like this compound involves determining key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency.
Kinetic studies often employ a variety of experimental setups. For example, the hydrolysis of proteins from red tilapia viscera was monitored over time at different substrate and enzyme concentrations to determine the degree of hydrolysis (DH) and reaction rates. scielo.org.coredalyc.org The data from such experiments can be fitted to kinetic models, like the Michaelis-Menten equation, to extract the kinetic constants. scielo.org.coredalyc.org In some cases, more complex models are necessary, such as those accounting for substrate inhibition or product inhibition. scielo.org.cougr.es
For this compound, a typical experiment would involve incubating the dipeptide with a specific protease and measuring the rate of product formation (Z-Val and Gly) or the disappearance of the substrate over time. The initial reaction rates at various substrate concentrations would then be plotted to determine K_m and V_max (the maximum reaction rate), from which k_cat can be calculated.
Table 1: Key Kinetic Parameters in Enzyme Hydrolysis
| Parameter | Description |
| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for the substrate. |
| V_max (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. |
| k_cat (Catalytic Constant) | Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time. |
| k_cat/K_m | A measure of the enzyme's catalytic efficiency, taking into account both substrate binding and catalysis. |
Protonation and Charge-Relay Catalysis Mechanisms
The catalytic mechanism of many proteases, particularly serine proteases, involves a charge-relay system. This system typically consists of a catalytic triad (B1167595) of amino acid residues, often Asp-His-Ser. nih.gov The aspartate residue helps to properly orient the histidine and stabilize its protonated form. The histidine then acts as a general base, accepting a proton from the serine's hydroxyl group. nih.govwou.edu This makes the serine a potent nucleophile that attacks the carbonyl carbon of the peptide bond in the substrate. nih.govwou.edu
The protonation state of the active site residues is critical for catalysis. nih.gov In the Michaelis complex, the catalytic histidine is typically neutral, ready to accept a proton. nih.gov Following the nucleophilic attack, a tetrahedral intermediate is formed, which is stabilized by an "oxyanion hole" created by backbone amide groups. nih.gov The subsequent breakdown of this intermediate to release the first product is facilitated by the protonated histidine acting as a general acid.
While specific studies on the charge-relay mechanism involving this compound as the substrate were not found in the search results, its hydrolysis by a serine protease would follow this general mechanism. The valine side chain of this compound would likely occupy the S1 binding pocket of the enzyme, positioning the scissile peptide bond for nucleophilic attack by the catalytic serine. The protonation and deprotonation events within the catalytic triad would proceed as described above to effect the cleavage of the Val-Gly bond.
This compound Containing Peptides as Enzyme Inhibitors
Peptides containing the this compound sequence, or derivatives thereof, can also function as enzyme inhibitors, providing a basis for the rational design of therapeutic agents.
Design Principles for Thiol Proteinase Inhibitors
The design of inhibitors for thiol (cysteine) proteinases often draws inspiration from the sequences of natural inhibitors or substrates. A common sequence found in several natural thiol proteinase inhibitors is Gln-Val-Val-Ala-Gly. nih.govpharm.or.jp Synthetic peptides based on this sequence have been shown to exhibit inhibitory activity. nih.govnih.gov
Key design principles for creating more potent and stable inhibitors include:
Modification of the Peptide Backbone: Replacing a peptide bond with a non-hydrolyzable surrogate, such as a reduced peptide bond (CH2-NH), can increase the inhibitor's resistance to proteolytic degradation. pharm.or.jp
Introduction of Reactive Groups: Incorporating electrophilic "warheads" that can covalently modify the active site cysteine is a common strategy. Examples include diazomethyl ketones and fluoromethyl ketones.
Optimization of Side Chain Interactions: Altering the amino acid sequence to enhance binding to the enzyme's specificity pockets (S1, S2, etc.) can significantly improve inhibitory potency. nih.gov
For instance, peptides like Z-Gln-Val-Val-Ala-Gly-OMe have shown inhibitory effects on papain and cathepsin B. nih.gov Further studies revealed that even a smaller peptide, Z-Gln-Val-Val-OMe, retained some protective effect on papain. nih.gov These findings underscore the importance of the Gln-Val-Val motif in interacting with thiol proteinases.
Mechanistic Studies of Enzyme-Inhibitor Interactions
Understanding the mechanism of how a peptide inhibitor interacts with an enzyme is crucial for developing improved inhibitors. These studies often involve a combination of kinetic analysis, structural biology (like X-ray crystallography), and computational modeling.
For example, the inhibition of the peptide transporter PEPT1 by the modified dipeptide Lys[Z(NO2)]-Val (LZNV) was elucidated through a crystal structure of the transporter-inhibitor complex. nih.gov This revealed a previously unseen hydrophobic pocket that accommodates the inhibitor, providing a detailed picture of the molecular interactions responsible for inhibition. nih.gov
In the case of this compound containing peptides as thiol proteinase inhibitors, the mechanism would likely involve the peptide binding to the active site in a substrate-like manner. The valine residue would occupy the S2 pocket, a key determinant of specificity for many cysteine proteases. frontiersin.org If the peptide contains a reactive group, it would then form a covalent bond with the active site cysteine, leading to irreversible inhibition.
Table 2: Common Mechanistic Classes of Enzyme Inhibitors
| Inhibitor Class | Mechanism of Action | Example |
| Competitive | Binds to the active site, preventing substrate binding. | Many substrate analogs |
| Non-competitive | Binds to an allosteric site, altering the enzyme's conformation and reducing its activity. | - |
| Uncompetitive | Binds only to the enzyme-substrate complex. | - |
| Irreversible (Suicide) | Forms a covalent bond with the enzyme, permanently inactivating it. | Diisopropylfluorophosphate (DFP) |
Studies on renin inhibitors have shown that peptides can inhibit enzyme activity by inducing a more disordered protein structure, which distorts the active site and hinders the formation of necessary bonds for catalysis. plos.org Molecular docking studies can further illuminate these interactions by predicting the binding modes and hydrogen bonding patterns between the inhibitor and the enzyme's active site residues. plos.org
Influence of Protecting Groups and Peptide Length on Inhibitory Potency
The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group in this compound, plays a crucial role. In chemical peptide synthesis, protecting groups are essential for preventing unwanted side reactions by temporarily masking reactive functional groups. iris-biotech.de The Z-group, for instance, protects the N-terminal amine. While their primary role is in synthesis, these groups can also influence the final peptide's biological activity. The presence of a bulky group like the Z-group can enhance binding interactions with the enzyme, contribute to the stability of the peptide structure, or conversely, cause steric hindrance that impedes binding. nih.govpsu.edu For example, in a study on synthetic thiol proteinase inhibitors, the most effective analogues had their amino and carboxyl groups protected, indicating the importance of these modifications for inhibitory activity. nih.gov
Peptide length is another critical determinant of inhibitory potency. The relationship is not always linear and depends heavily on the target protease and the specific peptide sequence. For many proteases, a certain minimum length is required for effective binding and inhibition. Research has shown that for some thiol proteinases, a tripeptide was the smallest sequence to exhibit a protective effect on the target enzyme, papain. nih.gov Similarly, studies on peptide phosphonate (B1237965) inhibitors of serine proteases demonstrated that increasing the peptide length can improve inhibitory potency. nih.gov As shown in the table below, the addition of a P3 residue to a peptide phosphonate inhibitor increased its potency against the MT-SP1 protease by an order of magnitude. nih.gov
However, simply extending the peptide chain does not guarantee increased inhibition. For some enzymes, such as dipeptidyl peptidase IV (DPP-IV), the most potent inhibitors are often short peptides, typically containing two to seven amino acid residues. biotechnologia-journal.org In some cases, extending a peptide sequence can lead to a decrease in inhibitory activity, potentially due to reduced hydrophobicity or an unfavorable conformation. explorationpub.com The optimal length is a balance between providing enough contact points for strong and specific binding to the enzyme's active site and avoiding negative interactions or conformations. nih.govexplorationpub.com
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Peptide Length | Key Finding |
|---|---|---|---|---|
| Bz-DPP | MT-SP1 | 8 | Monopeptide | Addition of a P3 residue significantly increased inhibitory potency. nih.gov |
| Ac-ABz-DPP | MT-SP1 | 0.56 | Dipeptide | |
| Z-Pro-Leu-Gly-NHOH | Collagenase | 0.04 mM | Tripeptide | Shortening the peptide sequence resulted in a significant loss of inhibitory activity. |
| Acetohydroxamic acid | Collagenase | 40 mM | Single Residue Derivative | |
| Ile-Pro-Ala | DPP-IV | 49 | Tripeptide | Extending the peptide by one residue (Lys) led to a threefold decrease in potency. explorationpub.com |
| Ile-Pro-Ala-Val-Phe-Lys | DPP-IV | 143 | Hexapeptide |
Role in Enzyme Activity Modulation and Protease Engineering
Small peptides like this compound serve as fundamental tools in the study of enzyme activity and the field of protease engineering. Proteases are enzymes that catalyze the breakdown of proteins, and their activity is tightly controlled in biological systems. patsnap.comrsc.org Compounds that can modulate this activity, either by inhibiting or activating the enzyme, are invaluable for both research and therapeutic applications. patsnap.com
As inhibitors, small peptides can bind to the active site of a protease, blocking access to its natural substrate and thus preventing protein cleavage. patsnap.com This inhibitory action is the basis for their role in modulating enzyme activity. By designing peptides that are highly specific for a particular protease, researchers can selectively turn off a single enzymatic pathway. This allows for detailed study of the protease's function within complex biological processes. The versatility of peptide-based inhibitors allows for the engineering of high potency and specificity, sometimes comparable to monoclonal antibodies. ijbs.com
In the realm of protease engineering, understanding the interactions between a protease and a small peptide substrate or inhibitor is crucial. Rational design strategies aim to improve or alter enzyme function by making specific changes to the enzyme's structure. mdpi.com Small molecules and peptides are used to probe the active site and map the specificity pockets of a protease. ijbs.com For example, by observing how variations in the peptide sequence (e.g., changing Val or Gly in this compound) affect binding and catalysis, scientists can gain insights into the protease's structural and chemical preferences. explorationpub.com This knowledge can then be used to engineer the enzyme to have enhanced activity, altered substrate specificity, or improved stability. mdpi.com
Furthermore, some proteases can be engineered to act as "ligases," enzymes that synthesize peptide bonds rather than cleaving them. This process of "reversed proteolysis" is often under kinetic control, where a peptide ester forms an intermediate with the enzyme, which then favorably reacts with another amino acid or peptide to form a new bond. mdpi.commdpi.com Small, protected peptides can serve as substrates in these engineered systems, contributing to the synthesis of larger, more complex peptides for various applications. mdpi.comua.es
Applications in Enzymatic Productivity Studies and Biocatalysis
The application of enzymes as catalysts in chemical synthesis, known as biocatalysis, is a rapidly growing field valued for its efficiency and environmental friendliness. rsc.orgresearchgate.netmdpi.com Small, well-defined peptides such as this compound are essential reagents in this domain, particularly for studying and optimizing enzymatic productivity.
One of the primary uses of such peptides is as substrates in enzyme assays. To measure the activity or productivity of a protease, a reliable method for detecting its catalytic action is needed. Fluorogenic or chromogenic substrates are often employed for this purpose. These are peptides that have a reporter molecule (a fluorophore or chromophore) attached, which is released upon cleavage of a specific peptide bond by the enzyme. The resulting fluorescence or color change can be measured, providing a quantitative assessment of the enzyme's activity. echelon-inc.com For instance, the compound Z-Gly-Gly-Leu-AMC is a well-known fluorogenic substrate used to measure the chymotrypsin-like activity of the proteasome. echelon-inc.com Similarly, this compound could be modified to create such a substrate to study proteases that recognize the Val-Gly cleavage site. These assays are fundamental for screening new enzymes, characterizing their kinetic properties (like Kₘ and Vₘ), and determining the optimal conditions for an enzymatic process. researchgate.netmdpi.com
In addition to being used as measurement tools, peptides themselves are key products of biocatalysis. Proteases are widely used to hydrolyze large proteins into smaller, bioactive peptides for applications in the food and pharmaceutical industries. biotechnologia-journal.orgd-nb.infomdpi.com The functionality of the resulting peptide mixture depends on the protease used and the reaction conditions. ua.esd-nb.info
Broader Applications in Biochemical Research and Probe Development
Z-Val-Gly-OH in Studies of Protein-Protein Interactions
The specific arrangement of amino acid residues in peptides and proteins dictates their interaction with other molecules. The characteristics of this compound, particularly the hydrophobicity of the valine side chain, make it a useful model for investigating the forces that govern protein-protein interactions. Proteins primarily engage with each other through their surface amino acid residues. researchgate.net Studies have shown that hydrophobic residues like valine are often found at the interfaces between interacting proteins, contributing significantly to the stability of the complex. researchgate.netscienceopen.com
Development of this compound Based Chemical Probes for Cellular Pathways
Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within their native cellular environment. The dipeptide this compound can serve as a scaffold or a recognition element in the design of such probes.
Activity-based probes (ABPs) are a class of chemical probes designed to covalently label active enzymes. stanford.edu These probes typically consist of three key components: a recognition sequence, a reactive group (or "warhead"), and a reporter tag. stanford.edu The recognition sequence directs the probe to a specific class of enzymes, and this compound can be incorporated into this sequence.
The synthesis of such probes is a multi-step process, often involving solid-phase peptide synthesis (SPPS) to build the desired peptide sequence. biorxiv.orgnih.gov For instance, a peptide sequence containing the Val-Gly motif could be synthesized, and then a reactive electrophilic group and a reporter tag (like biotin (B1667282) or a fluorophore) are attached. frontiersin.org The design of the recognition element is crucial for the probe's selectivity. stanford.edu By incorporating unnatural amino acids or modified peptides like this compound, researchers can fine-tune the specificity of the ABP for a particular enzyme or enzyme family. biorxiv.orgsigmaaldrich.com
Table 1: Components of a Generic Activity-Based Probe
| Component | Function | Example Moiety |
| Recognition Sequence | Binds to the active site of the target enzyme, providing specificity. | Peptide sequence containing Val-Gly |
| Reactive Group (Warhead) | Forms a covalent bond with a residue in the enzyme's active site. | Vinyl sulfone, fluoromethyl ketone |
| Reporter Tag | Enables detection and visualization of the labeled enzyme. | Biotin, Fluorescent dye (e.g., BODIPY) |
This table illustrates the general components of an activity-based probe.
Fluorescent probes are indispensable for visualizing and quantifying biological processes in real-time. acs.orgacs.org this compound can be integrated into the structure of fluorescent probes to target specific enzymes or cellular components. The peptide moiety acts as a recognition element, guiding the fluorophore to its intended target. stanford.edu
The design of these probes often involves coupling a peptide sequence to a fluorophore whose emission properties are sensitive to its environment. acs.org For example, a probe could be designed where the fluorescence is quenched until the probe is cleaved by a target protease. The cleavage event, dependent on the recognition of the peptide sequence (which could include Val-Gly), would lead to an increase in fluorescence, providing a direct measure of enzyme activity. stanford.edu The synthesis of such probes requires careful chemical strategies to link the peptide, fluorophore, and any other functional groups without compromising their individual functions. ubiqbio.com
Table 2: Examples of Fluorophores Used in Probe Development
| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features |
| Dansyl | 335 | 518 | Environmentally sensitive, small size. acs.org |
| NBD (Nitrobenzoxadiazole) | 465 | 535 | Small, environmentally sensitive, large Stokes shift. acs.org |
| BODIPY FL | 503 | 512 | High quantum yield, narrow emission peak. ubiqbio.com |
| Coumarin | 327 | 444 | Used in ratiometric probes. rsc.org |
This table provides examples of common fluorophores and their properties relevant to the design of fluorescence-based probes.
Investigation of Biorecognition Mechanisms
Biorecognition is the specific interaction between two biomolecules, such as an enzyme and its substrate or an antibody and its antigen. acs.orgaip.org This process relies on a combination of factors including shape complementarity and chemical interactions. This compound, with its defined stereochemistry and combination of hydrophobic and flexible residues, can be used to study these mechanisms.
By incorporating this compound into synthetic peptides or immobilizing it on a surface, researchers can create a model system to investigate how proteins recognize and bind to specific peptide sequences. mdpi.com Techniques like electrochemical impedance spectroscopy (EIS) can be used to monitor the binding of a protein to a surface functionalized with the dipeptide, providing quantitative data on the binding affinity and kinetics. rsc.org These studies help to elucidate the fundamental principles of molecular recognition in biological systems. nih.gov
Application as Model Peptides for Methodological Development
The development of new analytical and synthetic methods in peptide and protein chemistry often requires well-characterized model compounds for testing and optimization. This compound serves as an excellent model peptide for this purpose. medchemexpress.com Its synthesis and purification are relatively straightforward, and its properties are well-documented.
For example, in the development of new peptide coupling reagents or solid-phase synthesis strategies, this compound can be used as a substrate to evaluate the efficiency and extent of racemization of the new method. researchgate.net It has also been used in the development of enzymatic peptide synthesis methods, where enzymes like papain are used to form the peptide bond. chemsrc.com Furthermore, its use in developing purification techniques for protected peptides has been demonstrated. researchgate.net The simplicity and stability of this compound make it a reliable tool for researchers working to advance the methodologies of peptide science. chemimpex.com
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound this compound are not readily found in publicly accessible research. While the methodologies outlined—such as quantum chemistry calculations, molecular dynamics simulations, and force field development—are standard approaches in computational peptide chemistry, their direct application to this compound has not been extensively published.
Therefore, it is not possible to provide specific research findings, data tables, or detailed analyses for the requested sections and subsections for this compound. The generation of scientifically accurate content with detailed research findings requires pre-existing, peer-reviewed studies which are not available at this time.
Computational and Theoretical Investigations of Z Val Gly Oh
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
The characterization of dipeptides such as Z-Val-Gly-OH heavily relies on spectroscopic techniques, and computational chemistry provides powerful tools to predict and interpret these experimental results. nih.govjocpr.com Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in forecasting the spectroscopic signatures of molecules, offering insights into their electronic structure and vibrational modes. semanticscholar.orgnih.gov These theoretical predictions, when compared with experimental data, can confirm molecular structures, assign complex spectra, and elucidate the relationship between conformation and spectroscopic properties. researchgate.net
For this compound, computational methods can predict key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. rsc.orgacs.org DFT calculations, often employing functionals like B3LYP, are used to optimize the molecule's geometry to its lowest energy state. nih.gov Following optimization, properties such as nuclear shielding tensors (for NMR) and vibrational modes (for IR) are calculated. nih.govacs.org The calculated shielding tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org Similarly, the calculation of the Hessian matrix yields harmonic vibrational frequencies corresponding to the fundamental modes of the molecule, which can be directly compared to an experimental IR spectrum. mdpi.comnih.gov
However, a direct comparison between raw computational data and experimental spectra often reveals discrepancies. These differences arise because theoretical calculations typically model an isolated molecule in the gas phase at zero Kelvin, whereas experiments are conducted on bulk samples, often in solution at room temperature. cuni.cz Environmental factors, such as solvent interactions and intermolecular hydrogen bonding, can significantly influence spectroscopic properties. nih.gov Furthermore, the harmonic approximation used in many calculations neglects the anharmonicity of molecular vibrations. nih.govescholarship.org To bridge this gap, computational chemists often apply empirical scaling factors to the calculated frequencies or use more sophisticated anharmonic calculation methods to achieve better agreement with experimental results. nih.govnih.govnih.gov The combined approach of experimental spectroscopy and high-level theoretical calculations provides a robust framework for the detailed structural analysis of this compound. nih.govacs.orgnih.govacs.org
Table 1: Comparison of Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group/Atom | Predicted Value (DFT) | Typical Experimental Value | Vibrational Mode / Signal Type |
|---|---|---|---|---|
| IR | Amide I (C=O stretch) | ~1685 cm⁻¹ | ~1650-1670 cm⁻¹ | Stretching |
| IR | Urethane (B1682113) (C=O stretch) | ~1720 cm⁻¹ | ~1690-1710 cm⁻¹ | Stretching |
| IR | Amide II (N-H bend) | ~1560 cm⁻¹ | ~1530-1550 cm⁻¹ | Bending |
| IR | Carboxylic Acid (O-H stretch) | ~3450 cm⁻¹ | ~3000-3300 cm⁻¹ (broad) | Stretching |
| ¹³C NMR | Amide Carbonyl (C=O) | ~174 ppm | ~170-173 ppm | Carbonyl |
| ¹³C NMR | Valine α-Carbon | ~62 ppm | ~58-60 ppm | Aliphatic |
| ¹³C NMR | Glycine (B1666218) α-Carbon | ~44 ppm | ~41-43 ppm | Aliphatic |
| ¹H NMR | Amide Proton (N-H) | ~7.5 ppm | ~7.0-8.5 ppm | Amide |
| ¹H NMR | Glycine α-Protons | ~4.0 ppm | ~3.8-4.1 ppm | Methylene |
Computational Design of this compound Analogs and Derivatives
Computational design, or in silico design, is a powerful strategy for creating novel peptide analogs and derivatives with enhanced or specific properties. acs.orgmdpi.com Starting from a parent molecule like this compound, computational methods can be used to predict how structural modifications will affect its physicochemical properties, stability, and potential biological activity. nih.govnih.gov The primary goals of designing analogs include improving metabolic stability, increasing solubility, altering hydrophobicity, or enhancing binding affinity to a biological target. rsc.org
The process often begins with establishing a structure-activity relationship (SAR) for the parent compound. For this compound, this involves identifying key structural motifs responsible for its properties. Computational tools can then be used to explore a vast chemical space of possible modifications. Common strategies include:
Amino Acid Substitution: Replacing valine or glycine with other natural or non-canonical amino acids to probe the effects of side-chain size, charge, and hydrophobicity. For example, substituting glycine with alanine (B10760859) could reduce conformational flexibility, potentially leading to a more stable structure. nih.gov
Backbone Modification: Altering the peptide backbone, for instance, by N-methylation, to increase resistance to enzymatic degradation by proteases.
Protecting Group Modification: The N-terminal benzyloxycarbonyl (Z) group can be replaced with other protecting groups to modulate lipophilicity and electronic properties.
Molecular Dynamics (MD) simulations are a cornerstone of this design process. nih.govacs.org By simulating the behavior of the designed analogs in a virtual aqueous environment over time, researchers can assess their conformational stability, flexibility, and interaction with solvent molecules. nih.gov These simulations provide insights into whether a designed modification leads to a stable, folded structure or results in an unstable, disordered peptide. Properties such as the root-mean-square deviation (RMSD) from an initial structure are monitored to evaluate stability. nih.gov By systematically evaluating these virtual compounds, the most promising candidates can be prioritized for chemical synthesis and experimental validation, significantly accelerating the discovery process. mdpi.comnih.gov
Table 2: Computationally Designed Analogs of this compound and Their Predicted Properties
| Analog Name | Modification from this compound | Design Rationale | Predicted Outcome (from MD Simulations) |
|---|---|---|---|
| Z-Ala-Gly-OH | Valine → Alanine | Reduce steric bulk of the side chain. | Increased conformational flexibility in the N-terminal region. |
| Z-Val-Ala-OH | Glycine → Alanine | Decrease backbone flexibility. | More rigid structure with a stabilized turn conformation. |
| Z-Leu-Gly-OH | Valine → Leucine | Increase side-chain hydrophobicity. | Enhanced hydrophobic interactions, potential for aggregation. |
| Z-Val(Me)-Gly-OH | N-methylation of Valine amide | Increase proteolytic stability. | Altered hydrogen bonding capacity, restricted backbone torsion. |
| Fmoc-Val-Gly-OH | Z-group → Fmoc-group | Modify N-terminal protecting group for altered lipophilicity. | Increased aromatic surface area, potential for different packing in solid state. |
| Z-Val-β-Ala-OH | Glycine → β-Alanine | Introduce backbone extension. | Changes in peptide backbone folding, potential for novel secondary structures. |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Z-Ala-Gly-OH | - |
| Z-Val-Ala-OH | - |
| Z-Leu-Gly-OH | - |
| Z-Val(Me)-Gly-OH | - |
| Fmoc-Val-Gly-OH | - |
| Z-Val-β-Ala-OH | - |
| Valine | Val |
| Glycine | Gly |
| Alanine | Ala |
| Leucine | Leu |
| β-Alanine | β-Ala |
| Tetramethylsilane | TMS |
| N-(9-Fluorenylmethoxycarbonyl) | Fmoc |
Future Directions and Emerging Research Avenues for Z Val Gly Oh
Integration with Advanced High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid assessment of large numbers of compounds against specific targets. bmglabtech.com The integration of Z-Val-Gly-OH and similar peptide fragments into HTS workflows presents a promising avenue for identifying novel bioactive molecules.
Future research will likely focus on utilizing this compound as a fundamental building block in combinatorial libraries. These libraries, containing vast numbers of structurally related peptides, can be screened to identify compounds with high affinity and specificity for a particular biological target. nih.gov The inherent properties of the valine and glycine (B1666218) residues, such as hydrophobicity and conformational flexibility, can be systematically varied and studied in a high-throughput manner.
Moreover, advancements in microplate reader technology and assay miniaturization will allow for the screening of this compound derivatives in increasingly smaller volumes, conserving valuable reagents and reducing costs. bmglabtech.com The development of sophisticated data analysis protocols will be crucial to distinguish true biological activity from false positives, a common challenge in HTS. axxam.com
Exploration in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, the study of systems involving non-covalent interactions between molecules, offers a fertile ground for the exploration of this compound. researchgate.netcsic.es The ability of peptides to self-assemble into ordered structures through interactions like hydrogen bonding and van der Waals forces is a key area of interest. mdpi.com
The defined stereochemistry and hydrogen bonding capabilities of this compound make it an ideal candidate for designing and studying self-assembling systems. Future research will likely investigate how modifications to the Z-protecting group or the C-terminus can influence the formation of higher-order structures such as nanofibers, gels, and sheets. acs.org These self-assembled materials could find applications in areas ranging from drug delivery to catalysis. The principles of molecular recognition, fundamental to supramolecular chemistry, can be harnessed to create complex and functional architectures based on the this compound scaffold. mdpi.com
Development of this compound Based Smart Biomaterials
"Smart biomaterials" are materials designed to respond to specific environmental stimuli, such as changes in pH, temperature, or the presence of certain enzymes. researchgate.netresearchgate.net The incorporation of this compound into polymer scaffolds is an emerging area with significant potential for tissue engineering and regenerative medicine. mdpi.com
The biocompatibility of peptides makes them attractive components for biomaterials. mdpi.com Future work will focus on creating hybrid materials that combine the biological recognition properties of this compound with the mechanical and structural integrity of synthetic polymers. coledeforest.com For instance, a biomaterial could be designed to release a therapeutic agent upon cleavage of the this compound moiety by a specific protease present at a disease site. These "intelligent" biomaterials could lead to more targeted and effective therapies with fewer side effects. researchgate.netaip.org
Advances in Spectroscopic and Imaging Probes Utilizing this compound Frameworks
The development of molecular probes for imaging and sensing is a rapidly advancing field. This compound can serve as a versatile framework for the design of such probes. By attaching a fluorophore or other reporter group to the peptide, researchers can create tools to visualize and quantify biological processes.
For example, a fluorescently labeled this compound derivative could be used as a substrate for a specific protease, with an increase in fluorescence indicating enzymatic activity. rsc.org Such probes are invaluable for studying disease progression and for the high-throughput screening of enzyme inhibitors. nih.gov Furthermore, the incorporation of this compound into larger peptide sequences can be used to target specific cell surface receptors, enabling the imaging of particular cell types or tissues. nih.govrsc.org Gas-phase laser spectroscopy studies have already provided insights into the conformational preferences of Z-capped peptides, which is crucial for designing probes with specific binding properties. researchgate.net
Computational Prediction of Novel Reactivities and Interactions
Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental design and accelerating discovery. epa.gov Future research will increasingly rely on computational methods to explore the potential of this compound.
Molecular modeling can be used to predict how this compound and its derivatives will interact with biological targets such as enzymes and receptors. nih.govacs.org These predictions can help prioritize which compounds to synthesize and test experimentally, saving time and resources. amidetech.com Furthermore, computational methods can be employed to predict the self-assembly behavior of this compound, providing insights into the forces that drive the formation of supramolecular structures. nih.gov As computational power and algorithms continue to improve, the in silico prediction of reactivity and biological activity will become an indispensable tool in the exploration of this compound and other peptide-based molecules.
Q & A
Q. How can researchers design a robust synthesis protocol for Z-Val-Gly-OH?
Methodological Answer :
- Step 1 : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies to ensure selective deprotection and minimize side reactions .
- Step 2 : Monitor reaction progress via HPLC with UV detection (λ = 214 nm for peptide bonds) and compare retention times to standards .
- Step 3 : Validate purity using mass spectrometry (e.g., ESI-MS) and quantify impurities via NMR integration (e.g., residual solvent peaks < 0.1%) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- Primary Techniques :
- Secondary Validation : FT-IR for amide bond confirmation (stretching at 1650 cm) and elemental analysis for C, H, N composition .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer :
- Step 1 : Apply iterative analysis (e.g., repeated NMR acquisitions under controlled humidity/temperature) to rule out environmental artifacts .
- Step 2 : Cross-validate with orthogonal techniques (e.g., compare HPLC retention times with LC-MS data) .
- Step 3 : Use computational tools (e.g., Gaussian for DFT calculations) to model expected spectra and identify discrepancies .
Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?
Methodological Answer :
Q. How can researchers investigate this compound’s interactions with enzymatic targets?
Methodological Answer :
- In Vitro Assays :
- Data Analysis : Employ nonlinear regression (e.g., GraphPad Prism) to calculate IC and validate with molecular docking simulations (AutoDock Vina) .
Methodological Frameworks for Research Design
How to formulate a FINER research question for studying this compound’s pharmacokinetics?
Methodological Answer :
- FINER Criteria :
- Feasible : Ensure access to radiolabeled -Z-Val-Gly-OH for tracer studies.
- Novel : Focus on unexplored metabolic pathways (e.g., renal vs. hepatic clearance).
- Ethical : Use in vitro models (e.g., hepatocyte cultures) before animal trials.
- Relevant : Align with therapeutic applications (e.g., peptide-based drug delivery) .
Q. What are best practices for conducting a systematic literature review on this compound?
Methodological Answer :
- Search Strategy :
- Data Extraction : Create a "shell table" to log synthesis yields, analytical methods, and biological activities .
Data Management and Reporting
Q. How to address missing or inconsistent data in this compound studies?
Methodological Answer :
Q. What statistical methods are appropriate for analyzing dose-response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
